1-(4-fluorobenzyl)-4-methyl-1,4-diazepane
CAS No.:
Cat. No.: VC10898094
Molecular Formula: C13H19FN2
Molecular Weight: 222.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19FN2 |
|---|---|
| Molecular Weight | 222.30 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-1,4-diazepane |
| Standard InChI | InChI=1S/C13H19FN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |
| Standard InChI Key | VIPJLTZFERSEDJ-UHFFFAOYSA-N |
| SMILES | CN1CCCN(CC1)CC2=CC=C(C=C2)F |
| Canonical SMILES | CN1CCCN(CC1)CC2=CC=C(C=C2)F |
Introduction
1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane is a nitrogen-containing heterocyclic compound belonging to the diazepane family. It has garnered attention in chemical and pharmaceutical research due to its structural features and potential biological activity. Below is a detailed exploration of its chemical properties, synthesis, and applications.
Structural Features
The structure of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane includes:
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A seven-membered diazepane ring.
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A methyl group attached to one of the nitrogen atoms.
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A benzyl group substituted with a fluorine atom at the para position.
These structural elements make it a versatile scaffold for chemical modifications aimed at enhancing pharmacological properties.
Synthesis
The synthesis of 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane typically involves:
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Starting Materials: Precursors such as 4-fluorobenzyl chloride and methyl-substituted diazepane.
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Reaction Conditions: Nucleophilic substitution reactions under controlled temperatures to attach the benzyl group.
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Purification: Techniques like recrystallization or chromatography to achieve high purity.
Optimization of reaction conditions is critical to ensure high yields and minimal by-products.
Applications in Research
Although limited data is available on this specific compound's direct applications, related diazepane derivatives have shown significant promise in pharmaceutical research:
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Central Nervous System (CNS): Compounds containing diazepane rings often interact with neurotransmitter systems, suggesting potential use in treating anxiety or mood disorders.
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Drug Development: The fluorine atom enhances metabolic stability and receptor binding affinity, making it a candidate for further pharmacological studies.
Comparison with Related Compounds
| Compound Name | Key Difference | Potential Impact on Activity |
|---|---|---|
| 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane | Fluorine at meta position | May alter receptor interactions |
| Diazepam | Benzodiazepine structure | Established anxiolytic with CNS effects |
| 1-(4-Fluorobenzoyl)-1,4-diazepane | Benzoyl instead of benzyl group | Increased rigidity; different bioactivity |
The positioning of functional groups significantly influences the pharmacological profile of these compounds.
Limitations and Future Directions
While preliminary data suggests potential biological activity for compounds like 1-(4-fluorobenzyl)-4-methyl-1,4-diazepane, further studies are required to:
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Elucidate its mechanism of action.
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Investigate its pharmacokinetics and toxicity profiles.
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Explore its therapeutic applications through in vitro and in vivo studies.
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